7-Fluoro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is the human topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
This compound interacts with h TopoIIα, inhibiting its activity . This interaction disrupts the normal process of DNA replication and cell division, leading to cell death . The compound’s lipophilicity may enhance its penetration into cells, increasing its effectiveness .
Biochemical Pathways
The inhibition of h TopoIIα by this compound affects the DNA replication pathway . This disruption can lead to DNA fragmentation, a hallmark of apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor growth and potentially to tumor regression .
Biochemical Analysis
Biochemical Properties
The compound, 7-Fluoro-2-phenylquinoline-4-carboxylic acid, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. The reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . This intermediate can then react with various substituted amines to yield the desired product .
Industrial Production Methods
. This method could potentially be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
7-Fluoro-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel anticancer agents due to its ability to inhibit topoisomerase II.
Pharmacology: The compound has shown potential in the development of histone deacetylase inhibitors, which are important in cancer therapy.
Biology: It is used in studies related to cellular viability and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-phenylquinoline-4-carboxylic acid: Similar structure but with the fluorine atom at a different position.
7-Chloro-2-phenylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
7-Fluoro-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .
Biological Activity
7-Fluoro-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H10FNO2 with a molecular weight of 267.25 g/mol. The compound features a fluorine atom at the 7-position of the quinoline ring, which enhances its biological activity compared to non-fluorinated analogs.
The primary mechanism of action for this compound involves the inhibition of human topoisomerase II alpha (h TopoIIα) . This enzyme is crucial for DNA replication and repair, and its inhibition leads to the induction of apoptosis in cancer cells. The compound interacts with h TopoIIα by binding to the enzyme's active site, disrupting its function and ultimately triggering cell death pathways in malignant cells .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through its interaction with topoisomerase II. For instance, studies have demonstrated that it effectively inhibits the proliferation of cancer cells, leading to significant reductions in cell viability .
Antibacterial Properties
In addition to its anticancer effects, this compound has demonstrated antibacterial activity. A study reported that derivatives of quinoline compounds, including this compound, showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl group could enhance antibacterial properties .
Case Studies
- Anticancer Efficacy : In vitro studies using various cancer cell lines revealed that this compound inhibited cell growth with IC50 values ranging from 5 to 15 µM, depending on the cancer type. The compound's efficacy was attributed to its ability to induce apoptosis through topoisomerase inhibition .
- Antibacterial Activity : A series of synthesized derivatives were evaluated for their antibacterial properties. Among them, specific derivatives exhibited strong activity against S. aureus (IC50 = 10 µg/mL) and moderate activity against E. coli (IC50 = 20 µg/mL). These results suggest potential for development as novel antibacterial agents .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:
Compound | Activity Type | IC50 Value (µM) | Notes |
---|---|---|---|
This compound | Anticancer | 5 - 15 | Induces apoptosis via topoisomerase inhibition |
6-Fluoro-2-phenylquinoline-4-carboxylic acid | Anticancer | 10 - 20 | Similar mechanism but less potent |
7-Chloro-2-phenylquinoline-4-carboxylic acid | Antibacterial | 15 - 30 | Moderate activity against Gram-positive bacteria |
Unsubstituted quinoline derivatives | Antibacterial | >30 | Generally less effective than fluorinated variants |
Properties
IUPAC Name |
7-fluoro-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTUDFZNRULRAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132132-54-8 |
Source
|
Record name | 7-fluoro-2-phenylquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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